molecular formula C9H7F3O3 B2451599 2-[2-(Trifluoromethyl)phenoxy]acetic acid CAS No. 162922-18-1

2-[2-(Trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2451599
CAS No.: 162922-18-1
M. Wt: 220.147
InChI Key: NRFIBTALDRVYLS-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol. This reaction requires high temperatures (around 130°C) and an inert atmosphere for a prolonged reaction time of approximately 24 hours . Another method involves the fluorination of 2,4-diaminophenoxyacetic acid with trifluoroethanol .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phenoxy acids, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can stimulate platelets to activate the GPIIbIIIa integrin receptor, leading to platelet aggregation . This mechanism is crucial for its potential use as an antithrombotic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)phenoxy]acetic acid is unique due to the specific positioning of the trifluoromethyl group and the phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-4-7(6)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFIBTALDRVYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-hydroxybenzotrifluoride (3.00 g, TCI) in a mixture of DMF (16.5 ml) and ethanol (1.8 ml) was added with sodium hydroxide (1.5 g, WAKO) and bromoacetic acid (2.6 g, TCI), and the mixture was stirred at 85° C. for 24 hours. The reaction mixture was added with diethyl ether and saturated brine, and successively washed with 1 N aqueous hydrochloric acid and saturated aqueous sodium carbonate. The layer produced between the aqueous layer and oil layer was dried to obtain a crude product of the title compound (Compound No. CA54, 2.36 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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